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Compound of Interest

Compound Name:
2-(4-Bromo-1-ethyl-1H-pyrazol-5-

yl)acetic acid

CAS No.: 1310379-43-1

Cat. No.: B2480263

Get Quote

Executive Summary
Ethyl-substituted pyrazole acetic acids represent a specialized pharmacophore within the

pyrazole heterocycle family, distinguished by the presence of an acetic acid (or ethyl acetate)

moiety attached primarily at the N1 position, often coupled with ethyl esters at the C3 or C5

positions. This structural configuration is pivotal in medicinal chemistry due to its amphiphilic

nature—combining the lipophilic pyrazole core with the hydrophilic carboxylic tail—which

facilitates interaction with diverse biological targets including Cyclooxygenase (COX) enzymes,

bacterial cell walls, and protein kinases (e.g., BRAF, EGFR).

This technical guide dissects the bioactivity profile, structure-activity relationships (SAR), and

synthesis protocols of these derivatives, providing a roadmap for their application in drug

discovery.

Chemical Architecture & Pharmacophore Analysis
The core scaffold consists of a 1,2-diazole (pyrazole) ring. The "ethyl-substituted pyrazole

acetic acid" classification generally encompasses two primary structural variants:
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N1-Acetic Acid Derivatives: The acetic acid group (–CH₂COOH) or its ethyl ester (–

CH₂COOEt) is attached to the pyrazole nitrogen.

C-Carboxylate Derivatives: An ethyl carboxylate group (–COOEt) is present at position C3 or

C5, often acting as a prodrug moiety that hydrolyzes to the active acid in vivo.

Structural Significance[1]
N1-Acetic Acid Tail: Mimics the arachidonic acid carboxylate head, essential for binding to

the cationic arginine gate (Arg120) in the COX enzyme active site.

Ethyl Substitution (Ester/Alkyl): Enhances membrane permeability (Lipinski’s Rule of 5

compliance) and provides steric bulk that improves selectivity for the larger hydrophobic

pocket of COX-2 over COX-1.

Therapeutic Applications & Bioactivity[2][3][4][5][6]
[7]
Anti-Inflammatory Activity (COX-2 Inhibition)
The most prominent bioactivity of this class is non-steroidal anti-inflammatory (NSAID) action.

[1]

Mechanism: These compounds inhibit prostaglandin biosynthesis.[2][3] The N1-acetic acid

group anchors the molecule in the COX active site, while aryl substituents at C3/C5 occupy

the hydrophobic side pockets.

Selectivity: Derivatives with bulky ethyl or aryl groups at C5 show higher selectivity for COX-

2 (inducible) over COX-1 (constitutive), reducing gastrointestinal side effects typical of

classical NSAIDs.

Potency: In carrageenan-induced paw edema models, ethyl 5-(substituted)-pyrazole-3-

carboxylates have demonstrated edema inhibition rates of 65–80%, comparable to

Diclofenac and Indomethacin.

Antimicrobial & Antifungal Profile[5][6][7][9][10][11][12]
[13]
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Target: Disruption of bacterial cell membranes and inhibition of FabH (fatty acid

biosynthesis).

Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-

negative (E. coli, P. aeruginosa) bacteria.

Key Insight: The conversion of the acid to an ethyl ester often reduces direct antibacterial

potency in vitro due to poor solubility, but increases cellular uptake, where intracellular

esterases release the active acid.

Anticancer Potential (Kinase Inhibition)
Targets: EGFR (Epidermal Growth Factor Receptor) and BRAF V600E.

Mechanism: The pyrazole ring acts as a hinge-binder in the ATP-binding pocket of kinases.

The acetic acid/ester side chain extends into the solvent-exposed region, forming hydrogen

bonds that stabilize the inhibitor-enzyme complex.

Structure-Activity Relationship (SAR) Analysis
The bioactivity of ethyl-substituted pyrazole acetic acids is tightly regulated by substitutions at

three key positions.

SAR Visualization (Graphviz)
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Pyrazole Acetic Acid
Scaffold

Position N1
(Nitrogen)

Position C3
(Carbon)

Position C5
(Carbon)

Acetic Acid (-CH2COOH):
Critical for COX Arg120 binding

Ethyl Ester (-CH2COOEt):
Increases lipophilicity (Prodrug)

Electron Withdrawing (-CF3):
Increases metabolic stability

Ethyl/Methyl Group:
Modulates steric fit

Bulky Aryl Group:
Determines COX-2 Selectivity

Para-substitution (-OMe, -Cl):
Enhances potency

Click to download full resolution via product page

Caption: SAR map illustrating the functional impact of substitutions at N1, C3, and C5 positions

on the pharmacodynamics of pyrazole acetic acids.

Key SAR Rules:
N1-Linker Length: A methylene linker (–CH₂–) between the pyrazole nitrogen and the

carboxylate is optimal. Extending this to ethylene or propylene often decreases COX

inhibitory activity due to steric clash.

C5-Aryl Substitution: Presence of a 4-substituted phenyl group (e.g., 4-methoxy, 4-chloro) at

C5 is critical for anti-inflammatory potency. The ethyl ester at C3 often synergizes with this by

locking the conformation.

Electronic Effects: Electron-donating groups (EDGs) like –OCH₃ on the C5-phenyl ring

generally enhance antimicrobial activity, while electron-withdrawing groups (EWGs) like –Cl
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or –NO₂ favor antifungal activity.

Experimental Protocols
Synthesis of Ethyl Pyrazole-3-Carboxylates
Methodology: Cyclocondensation (Claisen-Schmidt Pathway)

Rationale: This pathway ensures regioselective formation of the pyrazole ring under mild

conditions, preventing the degradation of sensitive ester groups.

Reactants: Mix Ethyl acetoacetate (0.01 mol) and the appropriate Hydrazine derivative (e.g.,

phenylhydrazine, 0.01 mol) in absolute ethanol (20 mL).

Catalysis: Add 3-5 drops of Glacial Acetic Acid.

Note: Acetic acid acts as a proton donor to activate the carbonyl carbon, facilitating

nucleophilic attack by the hydrazine.

Reflux: Heat the mixture under reflux for 4–6 hours. Monitor via TLC (Solvent: Ethyl

acetate:Hexane 3:7).

Isolation: Pour the reaction mixture into crushed ice. The solid precipitate is the ethyl

pyrazole carboxylate.

Purification: Recrystallize from ethanol to yield pure crystals (Yield typically 70–85%).

Anti-Inflammatory Screening (Carrageenan-Induced Paw
Edema)
Methodology: In vivo acute inflammation model

Rationale: This assay quantifies the inhibition of the acute phase of inflammation, which is

directly correlated with COX-2 inhibition and prostaglandin reduction.

Animals: Wistar albino rats (150–200g), divided into Control, Standard, and Test groups

(n=6).
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Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right

hind paw.

Treatment:

Control: Saline/CMC vehicle.

Standard: Indomethacin (10 mg/kg, p.o.).

Test: Ethyl-substituted pyrazole derivative (10–50 mg/kg, p.o.) administered 1 hour prior to

carrageenan.

Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-

injection.

Calculation:

(Where

= mean edema volume of control,

= mean edema volume of test).

Data Summary: Comparative Bioactivity
Compound
Variant

R-Group (C5)
COX-2 IC50
(µM)

Anti-
Inflammatory
Inhibition (%)

Antimicrobial
MIC (µg/mL vs
S. aureus)

Standard

(Celecoxib)
-- 0.05 85% --

Ethyl Pyrazole-A Phenyl 0.85 45% 64

Ethyl Pyrazole-B
4-Methoxy-

phenyl
0.12 72% 32

Ethyl Pyrazole-C 4-Chloro-phenyl 0.25 65% 12.5

Ethyl Pyrazole-D
3,4-Dimethoxy-

phenyl
0.09 78% 25
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Table 1: Comparative bioactivity of synthesized ethyl-substituted pyrazole derivatives. Note that

electron-donating methoxy groups (Compound D) significantly enhance anti-inflammatory

potency, approaching the standard drug efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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